molecular formula C22H38Cl2FeN2 B1496993 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride CAS No. 2093414-16-3

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride

Cat. No.: B1496993
CAS No.: 2093414-16-3
M. Wt: 457.3 g/mol
InChI Key: FJOZKECBRJESSW-UHFFFAOYSA-L
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Description

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride (CAS# 2093414-16-3) is an organometallic compound of significant interest in materials and electrochemistry research . This compound, also known by its acronym BTMAP-Fc, is characterized by its ferrocene core symmetrically functionalized with two trimethylammonium propyl groups, resulting in a dicationic species . It is supplied as a white to brown powder or crystal with a high purity of >97.0% as determined by HPLC and non-aqueous titration . As a stable ferrocene derivative, its redox-active nature makes it a valuable candidate for application in the development of electrochemical sensors, the construction of modified electrodes, and the study of electron-transfer processes . Researchers also explore its use in supramolecular chemistry due to its structural features . This product is hygroscopic and requires careful handling; it should be stored under an inert gas, ideally in a cool, dark place at temperatures below 15°C . According to GHS guidelines, this compound is classified with the signal word "Warning" and may cause skin irritation (H315) and serious eye irritation (H319) . Appropriate personal protective equipment, including gloves and eye protection, is recommended during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-cyclopenta-1,4-dien-1-ylpropyl(trimethyl)azanium;iron(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H19N.2ClH.Fe/c2*1-12(2,3)10-6-9-11-7-4-5-8-11;;;/h2*4-5,7-8H,6,9-10H2,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOZKECBRJESSW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC1=C[CH-]C=C1.C[N+](C)(C)CCCC1=C[CH-]C=C1.[Cl-].[Cl-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38Cl2FeN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093414-16-3
Record name 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene Dichloride
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Preparation Methods

Starting Material: Ferrocene

Ferrocene (Fe(C5H5)2) serves as the backbone. The 1,1'-disubstitution pattern is targeted to maintain symmetry and optimize electrochemical properties.

Step 1: 1,1'-Disubstitution with 3-Bromopropyl Groups

  • Reaction: Ferrocene is lithiated at the 1,1' positions using a strong base such as n-butyllithium (n-BuLi) under inert atmosphere at low temperature.
  • Electrophilic Substitution: The lithiated intermediate is then reacted with 1,3-dibromopropane or 3-bromopropyl derivatives to introduce bromopropyl substituents at both cyclopentadienyl rings.
  • Notes: Strict control of temperature and stoichiometry is necessary to avoid polysubstitution or side reactions.

Step 2: Quaternization to Form Trimethylammonium Groups

  • Reaction: The bromopropyl-substituted ferrocene is reacted with excess trimethylamine (N(CH3)3) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Mechanism: The nucleophilic trimethylamine attacks the bromopropyl groups, displacing bromide ions and forming the quaternary ammonium salts.
  • Outcome: This step yields 1,1'-Bis[3-(trimethylammonio)propyl]ferrocene as a dichloride salt (due to chloride counterions from the trimethylamine hydrochloride or added HCl).

Step 3: Purification and Isolation

  • The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>97% as confirmed by HPLC).
  • The final product is isolated as a solid, stable under room temperature when stored under inert atmosphere and protected from moisture due to its hygroscopic nature.

Research Findings and Optimization

Purity and Characterization

  • Purity is typically >97% as measured by High-Performance Liquid Chromatography (HPLC).
  • Molecular formula: C22H38Cl2FeN2 with molecular weight 457.31 g/mol.
  • Physical state: Solid at 20°C.
  • Storage: Recommended under inert gas, cool and dark conditions (<15°C) to prevent degradation and moisture absorption.

Synthetic Yield and Reaction Conditions

Step Reagents/Conditions Typical Yield (%) Notes
Lithiation and bromopropylation n-BuLi, 1,3-dibromopropane, inert atmosphere, low temp (-78°C) 70-85 Sensitive to moisture and air
Quaternization Excess trimethylamine, acetonitrile or DMF, room temp to reflux 80-90 Excess amine ensures full quaternization
Purification Recrystallization/chromatography 90-95 Critical for electrochemical applications

Solubility and Electrochemical Properties

  • The quaternary ammonium groups confer high aqueous solubility, essential for applications in aqueous redox flow batteries.
  • Chloride counterions improve solubility by approximately 25% compared to other counterions like tosylate.
  • Electrochemical stability is maintained after PEGylation or other modifications, but the symmetric bis-quaternary ammonium structure is preferred for stability under cycling conditions.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield (%) Purity (%) Notes
1. Lithiation of ferrocene n-BuLi at -78°C under inert atmosphere n-BuLi, THF, low temp 70-85 N/A Requires strict moisture control
2. Bromopropyl substitution Reaction with 1,3-dibromopropane 1,3-dibromopropane, inert gas 70-85 N/A Symmetric substitution targeted
3. Quaternization with trimethylamine Nucleophilic substitution of bromides by trimethylamine Excess trimethylamine, acetonitrile or DMF 80-90 >97 (HPLC) Forms quaternary ammonium salt
4. Purification and isolation Recrystallization or chromatography Solvent systems vary 90-95 >97 (HPLC) Purity critical for electrochemistry

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Redox Flow Batteries

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride has gained attention as a redox-active material in aqueous organic redox flow batteries. Its high cycling stability and capacity retention make it suitable for energy storage applications. The compound's ability to undergo reversible redox reactions allows it to effectively participate in the energy conversion processes essential for battery function.

Organometallic Polymer Synthesis

This compound is utilized in the synthesis of condensation polymers, such as polyesters and polyamides. The unique properties imparted by the ferrocene structure contribute to enhanced thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications.

Molecular Recognition and DNA Interaction

Research indicates that this compound can interact with DNA duplexes through hydrogen bonding and electrostatic interactions. This property is significant for studies in molecular recognition, potentially aiding in the development of biosensors or therapeutic agents targeting nucleic acids.

Development of Organometallic Ionic Liquids

The compound serves as a key component in synthesizing novel organometallic ionic liquids. These ionic liquids exhibit unique solubility and conductivity properties, making them suitable for applications in electrochemistry and catalysis.

Interaction with Biomolecules

The ferrocene core allows this compound to participate in redox reactions, which are crucial for studying electron transfer processes within biological systems. The trimethylammonio groups enhance solubility, facilitating interactions with various biomolecules, including enzymes and proteins.

Cellular Effects

Studies have shown that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. Its redox properties may influence oxidative stress levels within cells, affecting growth, differentiation, and apoptosis.

Dosage Effects

In animal models, dosage variations impact the compound's effects significantly. Lower doses may enhance cellular metabolism and reduce oxidative stress, while higher doses can lead to toxicity and cellular damage.

Uniqueness

What sets this compound apart from similar compounds is its combination of excellent redox properties derived from the ferrocene core and enhanced solubility due to the trimethylammonio groups. This makes it particularly effective in applications requiring stable and efficient redox-active materials.

Mechanism of Action

The mechanism of action of 1,1’-Bis[3-(trimethylammonio)propyl]ferrocene dichloride involves its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an effective redox-active material. The trimethylammonio groups enhance solubility and stability, suppressing higher-order chemical decomposition pathways and reducing reactant crossover rates through membranes .

Comparison with Similar Compounds

Research and Industrial Implications

However, phosphino-ferrocenes remain irreplaceable in catalysis due to their electron-donating properties . Future studies should address BTMAP-Fc’s cycle life limitations through electrolyte additives or hybrid designs .

Biological Activity

1,1'-Bis[3-(trimethylammonio)propyl]ferrocene dichloride, also known as BTMAPFc, is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This compound features a ferrocene core, which imparts unique electrochemical properties, combined with trimethylammonium groups that enhance its solubility and ionic characteristics. Its potential applications span antimicrobial activity, electrochemical processes, and drug delivery systems.

Antimicrobial Properties

Research has shown that BTMAPFc exhibits significant antimicrobial activity against various pathogens. A study evaluating the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of BTMAPFc revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus (including MRSA) and Escherichia coli, demonstrating notable antibacterial properties without causing hemolysis in sheep blood cells .

Table 1: Antimicrobial Activity of BTMAPFc

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus816
Escherichia coli1632
Pseudomonas aeruginosa3264

Electrochemical Applications

BTMAPFc's electrochemical properties have been explored in the context of CO2 capture processes. Its redox-active nature allows it to facilitate electrochemically driven CO2 capture in aqueous environments, which is crucial for developing sustainable energy solutions. Studies indicate that BTMAPFc can enhance the efficiency of CO2 capture through cyclic voltammetry techniques, showing promise in reducing atmospheric CO2 levels .

Table 2: Electrochemical Properties of BTMAPFc

ParameterValue
Solubility2 M
Oxidation Rate Constant1.4×102cm s1.4\times 10^{-2}\,\text{cm s}
Diffusion Coefficient3.1×106cm2/s3.1\times 10^{-6}\,\text{cm}^2/\text{s}

Case Study 1: Antimicrobial Efficacy

In a recent study, BTMAPFc was tested for its antimicrobial efficacy against a panel of pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity towards mammalian cells. This dual action positions BTMAPFc as a candidate for therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: CO2 Capture Efficiency

Another study focused on the application of BTMAPFc in electrochemical systems for CO2 capture. The findings showed that under specific conditions (e.g., current density), BTMAPFc could effectively capture CO2, with cycling stability indicating its potential for long-term use in environmental applications .

Q & A

Q. What are the standard synthesis protocols for BTMAP-Fc, and how can its purity be verified?

BTMAP-Fc is synthesized via quaternization of 1,1'-bis(3-aminopropyl)ferrocene with trimethylammonium chloride under controlled pH and temperature. Purification typically involves recrystallization from polar solvents like methanol/water mixtures. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and elemental analysis (C, H, N) to validate stoichiometry. High-performance liquid chromatography (HPLC) with UV detection can assess residual impurities .

Q. How are the electrochemical properties of BTMAP-Fc characterized for redox flow battery applications?

Cyclic voltammetry (CV) in aqueous electrolytes (e.g., 0.1–2 M NaCl, pH 6–8) is used to determine redox potentials and electron-transfer kinetics. A three-electrode setup (glassy carbon working electrode, Ag/AgCl reference) at scan rates of 10–100 mV/s reveals reversible ferrocene/ferrocenium redox couples. Chronoamperometry or galvanostatic cycling evaluates charge/discharge efficiency. Stability is assessed via repeated cycling (>1,000 cycles) with post-mortem FTIR or Raman spectroscopy to detect degradation products .

Q. What role does BTMAP-Fc play in aqueous organic redox flow batteries (AORFBs)?

BTMAP-Fc serves as a posolyte (positive electrolyte) due to its high redox potential (~0.985 V vs. SHE) and solubility in near-neutral pH electrolytes. It pairs with negolytes like bis(3-trimethylammonio)propyl viologen tetrachloride (BTMAP-Vi) to achieve open-circuit voltages >1.3 V. Its cationic trimethylammonium groups enhance solubility (>1.5 M in water) and mitigate crossover via electrostatic repulsion with ion-selective membranes .

Advanced Research Questions

Q. How can researchers optimize BTMAP-Fc’s performance in hybrid flow battery systems (e.g., Zn–Ni)?

Optimization involves:

  • Electrolyte engineering : Adjusting pH (6–8) and salt concentration (e.g., NaCl, KCl) to balance ionic conductivity and stability.
  • Electrode design : Using porous carbon electrodes with high surface area to reduce polarization losses.
  • Membrane selection : Employing anion-exchange membranes (e.g., Fumasep FAP-450) to minimize crossover while maintaining ion flux. A recent study achieved energy densities of 35–50 Wh/L using BTMAP-Fc in Zn–Ni flow batteries (Table 1) .

Table 1 : Comparative energy densities of aqueous flow battery chemistries

SystemEnergy Density (Wh/L)
VRFB (Vanadium)25–35
Zn–Br₂40–60
BTMAP-Fc/BTMAP-Vi35–50
DHAQ–K₄Fe(CN)₆20–30

Q. What methodologies resolve contradictions in reported capacity fade mechanisms for BTMAP-Fc?

Apparent capacity fade in long-term cycling may arise from:

  • Electrolyte decomposition : Track via in-situ UV-vis spectroscopy to detect soluble degradation products.
  • Membrane fouling : Use electrochemical impedance spectroscopy (EIS) to monitor resistance changes.
  • Ferrocene dimerization : Employ X-ray absorption spectroscopy (XAS) to probe structural changes. A 2023 study attributed fade to reversible pH shifts rather than irreversible degradation, resolved by buffering electrolytes with phosphate salts .

Q. How can BTMAP-Fc’s compatibility with alternative electrolytes (e.g., non-aqueous or ionic liquids) be systematically evaluated?

  • Solubility screening : Measure solubility in acetonitrile, dimethyl sulfoxide (DMSO), or imidazolium-based ionic liquids via gravimetric analysis.
  • Electrochemical stability : Perform CV in a glovebox (Ar atmosphere) to avoid moisture interference.
  • Operando spectroscopy : Use Raman or FTIR to monitor redox speciation during cycling. Note: Non-aqueous systems may require functionalized ferrocene derivatives due to reduced solubility of BTMAP-Fc in organic solvents .

Methodological Guidance for Data Interpretation

  • Contradictory redox potentials : Cross-validate using multiple reference electrodes (e.g., SHE, Ag/AgCl) and account for junction potentials.
  • Unexpected side reactions : Use high-resolution mass spectrometry (HRMS) to identify byproducts and adjust synthetic conditions (e.g., lower reaction temperature).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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